Bienvenue dans la boutique en ligne BenchChem!

2,3-Dinor iPF2α-III-d9

Lipidomics Oxidative Stress LC-MS/MS Method Development

2,3-Dinor iPF2α-III-d9 is the definitive nonadeuterated internal standard for the accurate LC-MS/MS quantification of the F₂-isoprostane metabolite 2,3-dinor iPF2α-III. Its +9 Da mass shift provides superior signal separation over partially deuterated (e.g., d4) alternatives, effectively eliminating isotopic cross-talk and minimizing matrix effects at low urinary concentrations (200–300 pg/mL). This ensures the analytical precision required for clinical, epidemiological, and pharmacological studies of lipid peroxidation and oxidative stress. Procure this ≥99% pure, stable isotope-labeled standard to harmonize multi-center trials and generate robust, reproducible biomarker data.

Molecular Formula C₁₈H₂₁D₉O₅
Molecular Weight 335.48
Cat. No. B1160992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dinor iPF2α-III-d9
Molecular FormulaC₁₈H₂₁D₉O₅
Molecular Weight335.48
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dinor iPF2α-III-d9: Deuterated Internal Standard for Isoprostane LC-MS/MS Quantification


2,3-Dinor iPF2α-III-d9 is a nonadeuterated (d9) internal standard specifically designed for the quantitative analysis of the F₂-isoprostane metabolite 2,3-dinor iPF2α-III via stable isotope dilution liquid chromatography–tandem mass spectrometry (LC-MS/MS) . As a major urinary metabolite of 8-iso-prostaglandin F₂α (iPF2α-III), a well-established biomarker of lipid peroxidation and oxidative stress, its accurate quantification is critical in clinical, pharmacological, and epidemiological studies [1]. This compound belongs to the F₂-isoprostane class, sharing a bicyclic prostaglandin-like structure with its unlabeled analog (C₁₈H₃₀O₅, MW: 326.4) but distinguished by the replacement of nine hydrogen atoms with deuterium, resulting in a molecular formula of C₁₈H₂₁D₉O₅ and a molecular weight of 335.5 g/mol .

2,3-Dinor iPF2α-III-d9: Why Unlabeled or In-Class Analogs Cannot Be Substituted


Direct substitution of 2,3-dinor iPF2α-III-d9 with an unlabeled, partially deuterated (e.g., d4), or structurally similar internal standard (e.g., a different isoprostane metabolite) is analytically invalid in LC-MS/MS quantification. Unlabeled or in-class structural analogs will not co-elute with the target analyte, leading to differential matrix effects and ionization suppression that cannot be corrected, thereby compromising assay accuracy [1]. Partially deuterated analogs like iPF2α-III-17,18,19,20-d4, which were developed as early-generation internal standards, present a reduced mass shift (+4 Da) that is more prone to interference from the natural isotopic distribution of the target analyte, especially at low concentrations [2]. This interference directly elevates the lower limit of quantification (LLOQ) and reduces assay specificity. The d9 version provides a larger and more robust mass shift (+9 Da), which minimizes cross-talk and maximizes signal separation in the mass spectrometer, ensuring the precision required for quantifying this key oxidative stress biomarker [1].

2,3-Dinor iPF2α-III-d9: Quantifiable Differentiation from Comparators


Molecular Weight and Isotopic Labeling: 2,3-Dinor iPF2α-III-d9 vs. Unlabeled Analyte vs. d4 Analog

2,3-Dinor iPF2α-III-d9 exhibits a molecular weight of 335.5 g/mol, which is 9 Da greater than the unlabeled analyte (326.4 g/mol) . This +9 Da mass shift provides a significant separation from the natural isotopic distribution of the target analyte, minimizing cross-talk in the mass spectrometer. In contrast, the earlier-generation d4 analog (iPF2α-III-17,18,19,20-d4) provides only a +4 Da shift [1]. The +9 Da shift is universally recognized in the field of stable isotope dilution mass spectrometry as superior for minimizing spectral overlap from naturally occurring ¹³C isotopes, thereby enhancing specificity and lowering achievable limits of quantification [2].

Lipidomics Oxidative Stress LC-MS/MS Method Development

Purity and Formulation: 2,3-Dinor iPF2α-III-d9 vs. Unlabeled Standard

The commercially available deuterated internal standard 2,3-dinor iPF2α-III-d9 is supplied with a certified purity of ≥99% and formulated as a 250 µg/ml solution in ethanol . In contrast, the unlabeled 2,3-dinor-8-iso Prostaglandin F₂α standard is commonly supplied at ≥95% purity as a 100 µg/ml solution in methyl acetate . The higher purity and different concentration of the d9 standard are critical for its role as an internal standard, where precise and accurate addition to samples is paramount for method validation.

Analytical Chemistry Standardization Quality Control

LC-MS/MS Assay Performance: Validation Metrics for Quantification of 2,3-Dinor iPF2α-III

Analytical methods using a deuterated internal standard for the quantification of 2,3-dinor iPF2α-III have been rigorously validated, demonstrating the performance achievable when using an ideal IS. A validated UPLC–MS/MS method for 2,3-dinor-8-iso PGF₂α in human urine achieved a lower limit of quantification (LLOQ) of 0.5 μg/L (equivalent to 0.04 pmol on-column) with interday imprecision of ≤7.5% [1]. An earlier LC-MS/MS method reported a detection limit of 3 pg for the metabolite with inter- and intraday variation of less than 12% and inaccuracies under 3% at three tested levels [2]. While these studies did not use the exact d9 analog, they establish the benchmark for assay performance that this high-purity, high-mass-shift IS is designed to support and potentially improve upon by mitigating matrix and isotopic interference.

Bioanalysis Method Validation Oxidative Stress Biomarkers

Clinical Biomarker Differentiation: Urinary 2,3-Dinor iPF2α-III Levels in Smokers vs. Nonsmokers

The clinical utility of accurately quantifying 2,3-dinor iPF2α-III is demonstrated by its ability to differentiate between populations with known differences in oxidative stress. A validated LC-MS/MS method quantified urinary 2,3-dinor-iPF2α-III concentrations as 3,030 ± 1,546 pg/mg creatinine in smokers versus 2,046 ± 836 pg/mg creatinine in nonsmokers, a statistically significant elevation (p < 0.05) [1]. This 48% mean increase confirms the biomarker's sensitivity to smoking-induced oxidative stress. Precise quantification of this difference—essential for epidemiological studies and intervention trials—is only achievable through the robust, interference-free performance provided by a high-quality deuterated internal standard like 2,3-dinor iPF2α-III-d9.

Clinical Epidemiology Smoking Cessation Biomarker Validation

2,3-Dinor iPF2α-III-d9: Recommended Applications in Research and Industry


Validated LC-MS/MS Quantification of Urinary Oxidative Stress Biomarkers

2,3-Dinor iPF2α-III-d9 is the optimal internal standard for developing and validating LC-MS/MS methods to quantify the urinary metabolite 2,3-dinor iPF2α-III. Its +9 Da mass shift minimizes isotopic cross-talk, enabling precise and accurate measurement at the low concentrations found in human urine (200-300 pg/mL in healthy individuals, and elevated in disease states) . Its use directly addresses the requirements for high-specificity, high-sensitivity assays detailed in key analytical publications [1].

Clinical and Epidemiological Studies of Oxidative Stress and Lipid Peroxidation

This internal standard is essential for large-scale clinical and epidemiological studies where robust, reproducible data is paramount. As demonstrated in studies differentiating urinary 2,3-dinor iPF2α-III levels between smokers and nonsmokers (3,030 vs. 2,046 pg/mg creatinine) [2], the accuracy of the IS directly impacts the statistical power to detect significant biological differences. Its use ensures that observed variations in the biomarker are due to true physiological changes rather than analytical artifacts.

Investigating Pharmacological Modulation of Oxidative Stress

In preclinical and clinical drug development targeting oxidative stress pathways, 2,3-dinor iPF2α-III-d9 enables the precise pharmacodynamic monitoring of lipid peroxidation. By providing an accurate baseline and post-treatment quantification of the metabolite, it allows researchers to reliably assess the efficacy of antioxidant or anti-inflammatory interventions, where changes in biomarker concentration may be subtle but clinically meaningful.

Method Transfer and Standardization Across Multi-Site Studies

For multi-center clinical trials or cross-laboratory collaborations, the use of a well-defined, high-purity (≥99%) deuterated internal standard is critical for harmonizing LC-MS/MS methods. 2,3-Dinor iPF2α-III-d9 serves as a standardized reference point, allowing for robust inter-laboratory comparisons of isoprostane data and facilitating the successful transfer of validated analytical protocols between different institutions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Dinor iPF2α-III-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.